2-chloro-N-[3-(diethylamino)-3-oxopropyl]benzamide
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Overview
Description
3-[(2-Chlorophenyl)formamido]-N,N-diethylpropanamide is an organic compound characterized by the presence of a chlorophenyl group, a formamido group, and a diethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)formamido]-N,N-diethylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N-diethylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)formamido]-N,N-diethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)formamido]-N,N-diethylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenyl)formamido]-N,N-diethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)formamido]-N,N-dimethylpropanamide
- 3-[(2-Chlorophenyl)formamido]-N-[(1S,2R,3S)-2,3-dimethylcyclohexyl]propanamide
Uniqueness
3-[(2-Chlorophenyl)formamido]-N,N-diethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-chloro-N-[3-(diethylamino)-3-oxopropyl]benzamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17(4-2)13(18)9-10-16-14(19)11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |
InChI Key |
TYZWLKSPSQBUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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